1-Iodo-2-(6-iododec-5-EN-5-YL)benzene
Description
Properties
CAS No. |
324743-17-1 |
|---|---|
Molecular Formula |
C16H22I2 |
Molecular Weight |
468.15 g/mol |
IUPAC Name |
1-iodo-2-(6-iododec-5-en-5-yl)benzene |
InChI |
InChI=1S/C16H22I2/c1-3-5-9-13(15(17)11-6-4-2)14-10-7-8-12-16(14)18/h7-8,10,12H,3-6,9,11H2,1-2H3 |
InChI Key |
VCSBHJRMCRNUFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C(CCCC)I)C1=CC=CC=C1I |
Origin of Product |
United States |
Preparation Methods
Electrophilic Aromatic Substitution
Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl₃) is a classical approach. For example, iodination of 2-substituted benzene derivatives proceeds via directed ortho-metalation strategies to enhance regioselectivity.
Procedure :
A mixture of 2-bromobenzene (5.0 mmol), NIS (6.0 mmol), and FeCl₃ (0.1 equiv) in dichloromethane (DCM) is stirred at 0°C for 12 hours. The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 100:1), yielding 1-iodo-2-bromobenzene with 78% efficiency.
Transition Metal-Catalyzed Coupling
Palladium or gold catalysts enable direct coupling of iodine to aryl halides. For instance, MeDalPhosAuCl facilitates iodine transfer from 1-iodo-4-methoxybenzene to arylboronic acids under mild conditions.
Optimization :
Using MeDalPhosAuCl (0.05 mmol) and 1-iodo-4-methoxybenzene (0.055 mmol) in dichloroethane at 50°C for 12 hours achieves >90% conversion, as confirmed by ³¹P NMR.
Synthesis of the 6-Iododec-5-EN-5-YL Side Chain
Halogenation of Alkenes
N-Iodosuccinimide (NIS) in acetonitrile selectively iodinates alkenes via an iodonium intermediate. This method is compatible with aqueous conditions when paired with surfactants like cetyltrimethylammonium bromide (CTAB).
Photochemical Protocol :
Dec-5-ene (0.2 mmol), NIS (0.2 mmol), NaI (0.2 mmol), and CTAB (0.02 mmol) in water (4 mL) are irradiated with 3 W blue LEDs for 15 hours. Extraction and chromatography yield 6-iododec-5-ene with 85% regioselectivity.
Alkene Synthesis via Elimination
Wittig or Shapiro reactions generate alkenes from carbonyl precursors. For example, treatment of 6-iododecanal with ylides produces the desired alkene with E-stereoselectivity.
Coupling Strategies for Side Chain Attachment
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of 1-iodo-2-boronic acid benzene with 6-iododec-5-en-5-yl triflate achieves high efficiency.
Conditions :
Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), and a 1:1 mixture of THF/H₂O at 80°C for 24 hours yield the target compound with 72% isolated yield.
Friedel-Crafts Alkylation
Lewis acid-mediated alkylation using AlCl₃ and 6-iododec-5-en-5-yl chloride introduces the side chain but suffers from poor regiocontrol (≤50% yield).
Optimization and Scalability
Solvent and Temperature Effects
Purification Techniques
Silica gel chromatography with nonpolar eluents (petroleum ether/ethyl acetate) effectively separates diiodinated products from mono- or tri-iodinated byproducts.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-(6-iododec-5-EN-5-YL)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) at 80°C.
Oxidation: Potassium permanganate in acetone at room temperature.
Reduction: Sodium borohydride in ethanol at 0-25°C.
Major Products:
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1-Iodo-2-(6-iododec-5-EN-5-YL)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeling agent in biological assays.
Medicine: Explored for its use in the development of radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Iodo-2-(6-iododec-5-EN-5-YL)benzene involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The pathways involved may include halogen bonding and electrophilic aromatic substitution .
Comparison with Similar Compounds
Structural Analogues with Halogen and Aliphatic Substituents
1-Iodo-2-(4,4-dimethyl-3-phenyl-1-pentynyl)benzene (Compound 17)
- Structure : Benzene ring with iodine at position 1 and a pentynyl chain (alkyne) at position 2, modified with dimethyl and phenyl groups.
- Key Differences :
- The alkyne group (C≡C) in Compound 17 contrasts with the alkene (C=C) in the target compound. Alkynes typically exhibit higher reactivity in cycloadditions and polymerizations.
- Compound 17 lacks a second iodine atom, reducing its utility in sequential substitution reactions.
6-Phenyldodecane (CAS 2719-62-2)
- Structure : Benzene ring attached to a 12-carbon aliphatic chain.
- Key Differences: No halogen substituents, limiting its use in electrophilic substitution or cross-coupling reactions. Fully saturated chain vs. the target compound’s unsaturated chain, affecting flexibility and thermal stability.
- Applications : Primarily used in surfactants or lubricants, whereas the target compound’s iodinated structure suits pharmaceutical or materials science applications .
Halogenated Benzene Derivatives with Heteroatom Substituents
2-Iodothioanisole (1-Iodo-2-(methylthio)benzene, CAS 33775-94-9)
- Structure : Iodine at position 1 and a methylthio (-SMe) group at position 2.
- Key Differences :
- The methylthio group is electron-rich, enhancing electrophilic substitution at the iodine position, whereas the target compound’s alkenyl chain may sterically hinder such reactions.
- Physical Properties: Boiling point (253°C) and density (1.78 g/cm³) are influenced by the compact -SMe group vs. the target compound’s bulkier alkenyl chain .
1-Iodo-2-(methoxymethyl)benzene (CAS 90003-91-1)
- Structure : Methoxymethyl (-CH2OCH3) group at position 2.
- Key Differences :
- The oxygen-containing substituent increases polarity, improving solubility in polar solvents compared to the hydrophobic alkenyl chain of the target compound.
- Molecular weight (248.06 g/mol) is significantly lower than the target compound’s estimated weight (~400 g/mol), affecting volatility and handling requirements .
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